Phosphonate Cleavage to Phosphonic Acids: CyBCl₂ Quantitative Yields vs. PhBCl₂ 14% Yield
CyBCl₂ reacts with phosphonates RPO(OR′)₂ in a 1:1 molar ratio in toluene at −30 °C, undergoing thermally induced bis-chlorodealkylation to form borophosphonate oligomers [−O−PR(O−)−O−BCy(O−)]ₙ. Methanolysis at 30 °C or refluxing with 10% aqueous HCl provides quantitative yields of the corresponding phosphonic acids RPO(OH)₂ and cyclohexylboronic acid [1]. In contrast, the established Kuchen method using PhBCl₂ and t-BuPO(OSiMe₃)₂ to prepare the cage borophosphonate [t-BuPO₃BPh]₄ proceeds in only 14% yield [2]. This represents a >7-fold yield advantage for the CyBCl₂-based protocol under comparable phosphonate dealkylation objectives.
| Evidence Dimension | Yield of phosphonic acid / borophosphonate product from phosphonate dealkylation |
|---|---|
| Target Compound Data | Quantitative yields of phosphonic acids RPO(OH)₂ (5 substrates: R = Me, CH₂Ph, CH=CH₂, CH₂CH=CH₂, CH₂N₃) via CyBCl₂ borophosphonate intermediates followed by methanolysis or aqueous HCl hydrolysis |
| Comparator Or Baseline | PhBCl₂ method: 14% yield for cage borophosphonate [t-BuPO₃BPh]₄ (Kuchen and co-workers) |
| Quantified Difference | Quantitative (≈100%) vs. 14%; approximately 7-fold yield advantage for CyBCl₂ |
| Conditions | CyBCl₂: toluene, −30 °C adduct formation, then thermal bis-chlorodealkylation, then MeOH/H₂O hydrolysis at 30 °C. PhBCl₂: reaction with t-BuPO(OSiMe₃)₂ in refluxing toluene/1,4-dioxane |
Why This Matters
For procurement decisions in organophosphorus synthesis, CyBCl₂ offers a uniquely high-yielding route to phosphonic acids that cannot be matched by aryl dichloroboranes such as PhBCl₂.
- [1] Mortier, J.; Gridnev, I. D.; Guénot, P. Organometallics 2000, 19 (21), 4266–4275. Quantitative yields of phosphonic acids from CyBCl₂-mediated borophosphonate methanolysis. View Source
- [2] Kuchen, W. et al., cited in Mortier et al. Organometallics 2000, 19, 4266. Preparation of [t-BuPO₃BPh]₄ in 14% yield from PhBCl₂. View Source
